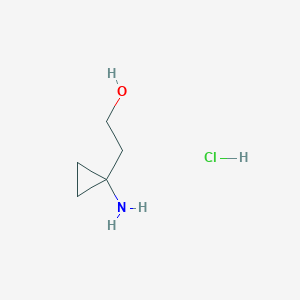

2-(1-Aminocyclopropyl)ethan-1-ol hydrochloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(1-aminocyclopropyl)ethanol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO.ClH/c6-5(1-2-5)3-4-7;/h7H,1-4,6H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDXCGSRAZSWQJQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(CCO)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

137.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

753023-56-2 | |

| Record name | 2-(1-aminocyclopropyl)ethan-1-ol hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Investigational Chemical Profile: 2-(1-Aminocyclopropyl)ethan-1-ol Hydrochloride

Abstract

This technical guide provides a comprehensive overview of the known and predicted chemical properties of 2-(1-Aminocyclopropyl)ethan-1-ol hydrochloride (IUPAC Name: 2-(1-aminocyclopropyl)ethanol;hydrochloride). Due to the limited availability of published experimental data for this specific molecule, this document synthesizes information from supplier safety data sheets, extrapolations from structurally related analogs, and established principles of organic chemistry. It is intended for researchers, scientists, and drug development professionals interested in novel chemical scaffolds. The guide covers molecular identification, predicted physicochemical properties, a proposed synthetic pathway, safety and handling protocols, and potential applications in medicinal chemistry, particularly focusing on the strategic value of the aminocyclopropyl motif.

Chemical Identity and Structure

This compound is a primary amine and alcohol, presented as its hydrochloride salt. The structure incorporates a unique and highly strained cyclopropyl ring directly attached to a carbon bearing an amino group, and an adjacent ethanol moiety. This combination of functional groups suggests potential for diverse chemical interactions and biological activity.

| Identifier | Value | Source |

| IUPAC Name | 2-(1-aminocyclopropyl)ethanol;hydrochloride | AK Scientific, Inc.[1] |

| Molecular Formula | C5H12ClNO | AK Scientific, Inc.[1] |

| Molecular Weight | 137.61 g/mol | AK Scientific, Inc.[1] |

| Canonical SMILES | C1C(C1)(N)CCO.Cl | Inferred from structure |

| InChI Key | Inferred, not available | |

| CAS Number | Not available | |

| Catalog Number | 7866CY | AK Scientific, Inc.[1] |

Predicted Physicochemical Properties

| Property | Predicted Value / Observation | Rationale / Comparative Data |

| Physical State | White to off-white solid | Typical for small molecule amine hydrochlorides. |

| Melting Point | Not available; likely >150 °C | Amine hydrochlorides are ionic salts and generally have high melting points. |

| Boiling Point | Not available; decomposes | Likely to decompose before boiling at atmospheric pressure. |

| Solubility | Soluble in water; Soluble in methanol/ethanol; Sparingly soluble in polar aprotic solvents (e.g., DMSO, DMF); Insoluble in non-polar solvents (e.g., hexanes, ether). | The hydrochloride salt form and the presence of hydroxyl and ammonium groups confer high polarity and hydrogen bonding capability, favoring solubility in polar protic solvents. |

| pKa (Ammonium) | ~9-10 | Estimated based on typical primary alkyl ammonium ions. The cyclopropyl group may have a minor electronic effect. |

Proposed Synthesis and Reaction Chemistry

A definitive, published synthetic route for this compound has not been identified. However, a plausible and efficient synthesis can be proposed based on established methodologies for the creation of 1,2-amino alcohols and the functionalization of cyclopropane rings.

Proposed Retrosynthetic Analysis

A logical approach involves the reduction of an amino acid or a corresponding ester. The key precursor would be 1-amino-cyclopropanecarboxylic acid or its ethyl ester, which can be elaborated to the target alcohol.

Caption: Retrosynthetic analysis for 2-(1-Aminocyclopropyl)ethan-1-ol HCl.

Step-by-Step Proposed Synthesis Protocol

This protocol is a hypothetical workflow designed to yield the target compound. Each step requires experimental optimization.

Step 1: Protection of the Amine The starting material, 1-aminocyclopropane-1-carboxylic acid, contains two reactive functional groups. To selectively perform reactions on the carboxylic acid, the amine must first be protected. A tert-butyloxycarbonyl (Boc) group is a common and effective choice.

-

Dissolve 1-aminocyclopropane-1-carboxylic acid in a suitable solvent mixture (e.g., 1,4-dioxane and water).

-

Add a base such as sodium hydroxide to deprotonate the carboxylic acid and facilitate the reaction.

-

Add Di-tert-butyl dicarbonate (Boc)₂O and stir at room temperature until the reaction is complete (monitored by TLC).

-

Acidify the reaction mixture and extract the Boc-protected amino acid.

Step 2: Esterification The protected amino acid is then converted to its ethyl ester to prevent the free acid from interfering with the subsequent reduction step.

-

Dissolve the Boc-protected amino acid in ethanol.

-

Add a catalytic amount of a strong acid (e.g., sulfuric acid) or use a coupling agent like DCC/DMAP.

-

Reflux the mixture until esterification is complete.

-

Work up the reaction to isolate the pure ethyl ester.

Step 3: Reduction to the Alcohol A strong reducing agent is required to convert the ester to the primary alcohol.

-

In an inert atmosphere, prepare a suspension of Lithium aluminum hydride (LiAlH₄) in a dry ether solvent (e.g., THF).

-

Cool the suspension to 0 °C.

-

Slowly add a solution of the Boc-protected ethyl ester in dry THF.

-

Allow the reaction to warm to room temperature and stir until complete.

-

Carefully quench the reaction (e.g., by sequential addition of water, NaOH solution, and more water - Fieser workup).

-

Filter the resulting solids and concentrate the filtrate to obtain the Boc-protected amino alcohol.

Step 4: Deprotection and Salt Formation The final step is the removal of the Boc protecting group and the formation of the hydrochloride salt.

-

Dissolve the Boc-protected amino alcohol in a suitable solvent like ethyl acetate or methanol.

-

Bubble anhydrous HCl gas through the solution or add a solution of HCl in a compatible solvent (e.g., HCl in diethyl ether).

-

The deprotection and salt formation occur simultaneously, typically resulting in the precipitation of the final product.

-

Collect the solid by filtration, wash with a non-polar solvent (e.g., diethyl ether) to remove impurities, and dry under vacuum.

Caption: Proposed synthetic workflow for the target compound.

Spectroscopic and Analytical Characterization (Predicted)

No experimental spectra are available. The following are predictions of the key signals expected in ¹H NMR, ¹³C NMR, and mass spectrometry for the free base form, 2-(1-Aminocyclopropyl)ethan-1-ol.

¹H NMR (in CDCl₃, ~400 MHz):

-

δ 3.7-3.8 ppm (t, 2H): Methylene protons adjacent to the hydroxyl group (-CH₂OH). The signal would be a triplet due to coupling with the adjacent CH₂ group.

-

δ 1.6-1.8 ppm (t, 2H): Methylene protons adjacent to the cyclopropyl ring (-C(C₂H₄)CH₂-). This signal would also be a triplet.

-

δ 2.5-3.5 ppm (br s, 3H): Broad singlet corresponding to the exchangeable protons of the amine (NH₂) and hydroxyl (OH) groups. Disappears upon D₂O exchange.

-

δ 0.4-0.8 ppm (m, 4H): Multiplet for the four methylene protons of the cyclopropane ring, which are diastereotopic and would likely show complex coupling.

¹³C NMR (in CDCl₃, ~100 MHz):

-

δ ~60-65 ppm: Methylene carbon of the ethanol group (-CH₂OH).

-

δ ~40-45 ppm: Methylene carbon adjacent to the cyclopropyl ring.

-

δ ~30-35 ppm: Quaternary carbon of the cyclopropyl ring bearing the amino group.

-

δ ~10-15 ppm: The two equivalent methylene carbons of the cyclopropane ring.

Mass Spectrometry (ESI+):

-

[M+H]⁺: Expected at m/z = 102.09, corresponding to the protonated free base (C₅H₁₂NO⁺).

Safety, Handling, and Storage

The following safety information is derived from the material safety data sheet provided by AK Scientific, Inc.[1]

GHS Hazard Classification:

-

Skin Irritation (Category 2): H315 - Causes skin irritation.

-

Serious Eye Irritation (Category 2A): H319 - Causes serious eye irritation.

-

Specific Target Organ Toxicity, Single Exposure (Category 3), Respiratory System: H335 - May cause respiratory irritation.

Precautionary Measures:

-

Handling: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling. Use only in a well-ventilated area and avoid breathing dust or fumes.[1]

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[1] An eyewash station should be readily available.[1]

-

Storage: Store in a tightly-closed container in a cool, dry, and well-ventilated area away from incompatible substances and sources of ignition.[1]

Applications in Drug Development and Medicinal Chemistry

While no specific applications for this compound have been reported, its structural motifs are of significant interest in drug discovery.

The Cyclopropyl Moiety: The cyclopropane ring is a "bioisostere" for groups like gem-dimethyl or phenyl rings.[2] Its inclusion in a drug candidate can:

-

Improve Metabolic Stability: The strained ring is often more resistant to metabolic degradation than a simple alkyl chain.[2]

-

Enhance Potency and Selectivity: The rigid, three-dimensional structure can lock a molecule into a specific conformation that is optimal for binding to a biological target, thereby increasing affinity and selectivity.[2]

-

Modulate Physicochemical Properties: It can fine-tune properties like lipophilicity and aqueous solubility.

The Amino Alcohol Moiety: The 1,2-amino alcohol is a common pharmacophore found in numerous biologically active compounds, including beta-blockers and other receptor modulators. The nitrogen and oxygen atoms can act as hydrogen bond donors and acceptors, facilitating strong interactions with protein active sites.

Potential Therapeutic Areas: Given these features, this scaffold could serve as a valuable building block for creating new chemical entities (NCEs) for a range of therapeutic targets. The combination of the rigid cyclopropyl group with the flexible amino alcohol linker provides a unique vector for exploring chemical space in areas such as:

-

Neuroscience (e.g., targeting GPCRs or ion channels)

-

Oncology

-

Infectious diseases[2]

Caption: Conceptual links between the molecule's structure and its potential applications.

Conclusion and Future Work

This compound is an investigational compound with significant potential as a building block in medicinal chemistry. While experimental data remains scarce, its structural features suggest favorable properties for drug design. Future research should focus on:

-

Experimental Validation: Executing the proposed synthesis or an alternative route to obtain a physical sample.

-

Full Characterization: Performing comprehensive spectroscopic analysis (NMR, IR, MS) and measuring key physical properties (melting point, solubility, pKa).

-

Biological Screening: Incorporating the scaffold into a library of diverse small molecules for screening against various biological targets to uncover novel therapeutic activities.

This document serves as a foundational guide to stimulate and direct future research into this promising chemical entity.

References

-

Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane. (2024). Molecules, 29(17), 4068. [Link]

Sources

An In-Depth Technical Guide to 2-(1-Aminocyclopropyl)ethan-1-ol Hydrochloride: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Cyclopropyl Moiety in Modern Medicinal Chemistry

The cyclopropyl group, a small, highly strained three-membered carbocycle, has emerged as a privileged structural motif in contemporary drug design.[1][2] Its unique stereoelectronic properties—including coplanarity of the carbon atoms, shortened C-C bonds with enhanced π-character, and stronger C-H bonds—confer a range of advantageous attributes to bioactive molecules.[1] Incorporation of a cyclopropyl ring can enhance metabolic stability by blocking sites of oxidation, improve binding affinity to biological targets through conformational rigidity, and modulate physicochemical properties such as solubility and membrane permeability.[1][3] These benefits have led to the successful integration of the cyclopropyl fragment into numerous preclinical and clinical drug candidates, where it often serves as a bioisosteric replacement for gem-dimethyl groups or unsaturated moieties.[2]

This technical guide focuses on 2-(1-aminocyclopropyl)ethan-1-ol hydrochloride (CAS Number: 753023-56-2), a bifunctional building block that combines the desirable features of the cyclopropylamine core with a flexible hydroxyethyl side chain. This unique combination of a rigid cyclopropyl scaffold and a polar, functionalized chain presents intriguing possibilities for its application as a key intermediate in the synthesis of novel therapeutic agents. This document will provide a comprehensive overview of its chemical properties, a proposed synthetic pathway based on established methodologies for analogous compounds, and a discussion of its potential applications in the field of drug discovery.

Physicochemical and Structural Properties

While detailed experimental data for this compound is not extensively published, its fundamental properties can be derived from its chemical structure and data for analogous compounds.

| Property | Value | Source |

| CAS Number | 753023-56-2 | Internal Database |

| Molecular Formula | C₅H₁₂ClNO | Internal Database |

| Molecular Weight | 137.61 g/mol | Internal Database |

| IUPAC Name | This compound | Internal Database |

| Appearance | Expected to be a white to off-white solid | Inferred from similar amino alcohol hydrochlorides |

| Solubility | Expected to be soluble in water and polar organic solvents like methanol and ethanol | Inferred from similar amino alcohol hydrochlorides |

| Melting Point | Not available | - |

| Boiling Point | Not available | - |

Proposed Synthesis Pathway

Caption: Proposed two-step synthesis of this compound.

Step-by-Step Experimental Protocol (Proposed)

Step 1: Synthesis of 2-(1-Aminocyclopropyl)ethan-1-ol from 1-(Hydroxymethyl)cyclopropane-1-carbonitrile

-

Rationale: The reduction of a nitrile to a primary amine is a fundamental transformation in organic synthesis. Common reducing agents for this purpose include lithium aluminum hydride (LiAlH₄) for a high-yielding, albeit less scalable, approach, or catalytic hydrogenation for a more industrially viable process.

-

Procedure (using catalytic hydrogenation):

-

To a solution of 1-(hydroxymethyl)cyclopropane-1-carbonitrile in a suitable alcoholic solvent such as methanol or ethanol, add a catalytic amount of a hydrogenation catalyst (e.g., Raney nickel or palladium on carbon).

-

Pressurize the reaction vessel with hydrogen gas to an appropriate pressure.

-

Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete, as monitored by techniques like thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, carefully filter the reaction mixture to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to yield the crude 2-(1-aminocyclopropyl)ethan-1-ol.

-

Step 2: Formation of this compound

-

Rationale: The formation of a hydrochloride salt is a standard procedure to improve the stability, crystallinity, and handling properties of amine-containing compounds. This is typically achieved by treating the free base with hydrochloric acid in an appropriate solvent.

-

Procedure:

-

Dissolve the crude 2-(1-aminocyclopropyl)ethan-1-ol in an inert organic solvent such as diethyl ether, ethyl acetate, or isopropanol.

-

Slowly add a solution of hydrogen chloride in the same solvent (or bubble HCl gas through the solution) while stirring.

-

The hydrochloride salt will precipitate out of the solution.

-

Collect the solid product by filtration, wash with a small amount of the cold solvent, and dry under vacuum to obtain this compound.

-

Analytical Characterization (Predicted)

The structural confirmation of this compound would rely on standard spectroscopic techniques.

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the cyclopropyl protons (a complex multiplet in the upfield region), the methylene protons of the ethan-1-ol side chain, and the methine proton adjacent to the hydroxyl group. The signals for the amine and hydroxyl protons may be broad and their chemical shifts can be concentration-dependent.

-

¹³C NMR Spectroscopy: The carbon NMR spectrum should display distinct signals for the quaternary cyclopropyl carbon, the methylene carbons of the cyclopropyl ring, and the two carbons of the ethan-1-ol side chain.

-

Infrared (IR) Spectroscopy: The IR spectrum would likely exhibit broad absorption bands corresponding to the O-H and N-H stretching vibrations, typically in the range of 3200-3500 cm⁻¹. C-H stretching vibrations of the cyclopropyl and ethyl groups, as well as C-N and C-O stretching bands, would also be present.

-

Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) in the positive ion mode would be expected to show a prominent peak corresponding to the protonated molecule [M+H]⁺ of the free base.

Applications in Drug Discovery and Medicinal Chemistry

The unique structural features of this compound make it a valuable building block for the synthesis of a diverse range of potential drug candidates.

-

As a Scaffold for Novel Bioactive Molecules: The primary amine and hydroxyl groups provide two points for further chemical modification, allowing for the construction of compound libraries for high-throughput screening. The cyclopropylamine moiety can be incorporated into scaffolds targeting a variety of enzymes and receptors. For instance, cyclopropylamine derivatives have been investigated as inhibitors of monoamine oxidase (MAO) for the treatment of depression and neurodegenerative diseases.[4]

-

Enhancement of Pharmacokinetic Properties: The rigid cyclopropyl group can be strategically introduced into a lead compound to improve its metabolic stability and reduce off-target effects.[2] The hydrophilic ethan-1-ol side chain can enhance aqueous solubility, a critical parameter for oral bioavailability.

-

Antimicrobial Drug Development: Amide derivatives containing a cyclopropane ring have demonstrated promising antibacterial and antifungal activities.[5][6] this compound can serve as a starting material for the synthesis of novel amide and other derivatives for evaluation as antimicrobial agents.

Caption: Relationship between the structural features of this compound and its potential applications.

Conclusion

This compound is a promising, yet underexplored, chemical entity with significant potential as a building block in medicinal chemistry. Its synthesis, while not explicitly detailed in the literature, can be reasonably achieved through established synthetic transformations. The combination of a rigid cyclopropylamine core and a functionalized side chain offers a versatile platform for the design and synthesis of novel drug candidates with potentially enhanced pharmacological profiles. Further research into the synthesis and biological evaluation of derivatives of this compound is warranted to fully explore its therapeutic potential.

References

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. scientificupdate.com [scientificupdate.com]

- 3. Formal Cyclopropylation of Imines with Cyclopropanols: Stereocontrolled Access to Conformationally Constrained γ‐Amino Alcohols - PMC [pmc.ncbi.nlm.nih.gov]

- 4. longdom.org [longdom.org]

- 5. Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide on the Postulated Mechanism of Action of 2-(1-Aminocyclopropyl)ethan-1-ol Hydrochloride

For distribution to researchers, scientists, and drug development professionals.

Abstract

2-(1-Aminocyclopropyl)ethan-1-ol hydrochloride is a synthetic molecule featuring a unique combination of a cyclopropylamine and an ethanolamine moiety. While direct pharmacological studies on this specific compound are not publicly available, its structural components are present in numerous biologically active agents. This technical guide provides a comprehensive, hypothesis-driven exploration of its potential mechanisms of action. Drawing on established knowledge of cyclopropylamine and ethanolamine pharmacology, we postulate several plausible biological targets and pathways. This document is intended to serve as a foundational resource for researchers initiating investigations into the pharmacological profile of this and structurally related compounds, offering detailed, actionable experimental protocols to elucidate its therapeutic potential.

Introduction: Deconstructing a Molecule of Untapped Potential

The field of medicinal chemistry continuously explores novel chemical scaffolds to address unmet medical needs. This compound presents an intriguing structural architecture, merging the rigid, strained ring system of cyclopropylamine with the flexible, polar side chain of ethanolamine. The cyclopropylamine functional group is a well-established pharmacophore found in a variety of approved drugs and clinical candidates, known to interact with a range of biological targets.[1][2] Similarly, the ethanolamine scaffold is a fundamental building block in cellular biology and is incorporated into various therapeutic agents.[3][4]

To date, the specific mechanism of action of this compound remains uncharacterized in peer-reviewed literature. This guide, therefore, adopts a rational, structure-based approach to propose and elaborate on several high-probability mechanisms of action. Our analysis is grounded in the established pharmacology of its constituent moieties, providing a solid scientific framework for future research endeavors.

Postulated Mechanism I: Enzyme Inhibition via the Cyclopropylamine Moiety

The cyclopropylamine group is a known "mechanism-based inactivator" or "suicide inhibitor" of several enzymes, most notably monoamine oxidase (MAO).[1] The inherent strain of the cyclopropane ring can be exploited in enzymatic reactions, leading to the formation of a highly reactive species that covalently binds to the enzyme, causing irreversible inhibition.

Monoamine Oxidase (MAO) Inhibition

MAO-A and MAO-B are critical enzymes in the metabolic degradation of monoamine neurotransmitters such as serotonin, norepinephrine, and dopamine. Inhibition of these enzymes leads to increased synaptic availability of these neurotransmitters and is a clinically validated strategy for the treatment of depression and Parkinson's disease. The cyclopropylamine moiety in tranylcypromine, a well-known MAO inhibitor, is central to its mechanism of action.

Hypothetical Signaling Pathway: MAO Inhibition

Caption: Postulated MAO inhibition by 2-(1-Aminocyclopropyl)ethan-1-ol HCl.

Experimental Validation: MAO Inhibition Assay

A robust, step-by-step protocol to assess the MAO inhibitory activity of this compound is outlined below.

Objective: To determine the in vitro inhibitory potency (IC50) of the test compound against human MAO-A and MAO-B.

Materials:

-

Recombinant human MAO-A and MAO-B enzymes

-

Kynuramine (MAO-A substrate)

-

Benzylamine (MAO-B substrate)

-

Horseradish peroxidase (HRP)

-

Amplex Red reagent

-

Phosphate buffer (pH 7.4)

-

Clorgyline (selective MAO-A inhibitor control)

-

Pargyline (selective MAO-B inhibitor control)

-

96-well microplates (black, clear bottom)

-

Microplate reader with fluorescence capabilities

Protocol:

-

Compound Preparation: Prepare a stock solution of this compound in phosphate buffer. Create a serial dilution series to cover a wide concentration range (e.g., 1 nM to 100 µM).

-

Reaction Mixture Preparation: In each well of the 96-well plate, add the following in order:

-

Phosphate buffer

-

Test compound or control inhibitor at various concentrations

-

MAO-A or MAO-B enzyme

-

-

Pre-incubation: Incubate the plate at 37°C for 15 minutes to allow for inhibitor-enzyme interaction.

-

Reaction Initiation: Add the appropriate substrate (kynuramine for MAO-A, benzylamine for MAO-B) along with Amplex Red and HRP to each well to start the reaction.

-

Fluorescence Measurement: Immediately begin monitoring the fluorescence intensity (excitation ~530-560 nm, emission ~590 nm) at regular intervals for 30-60 minutes at 37°C.

-

Data Analysis: Calculate the rate of reaction for each concentration of the test compound. Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Expected Outcome & Interpretation:

| Compound | MAO-A IC50 (nM) | MAO-B IC50 (nM) | Selectivity (B/A) |

| 2-(1-Aminocyclopropyl)ethan-1-ol HCl | To be determined | To be determined | To be determined |

| Clorgyline (Control) | ~1-10 | >1000 | >100 |

| Pargyline (Control) | >1000 | ~50-100 | <0.1 |

A low IC50 value would indicate potent inhibition of the respective MAO isoform. The selectivity index will reveal if the compound is a selective or non-selective inhibitor.

Postulated Mechanism II: Neuromodulation via Receptor Interaction

The structural similarity of the aminocyclopropyl group to certain amino acid neurotransmitters suggests a potential for interaction with neuronal receptors.

NMDA Receptor Modulation

1-Aminocyclopropanecarboxylic acid (ACC), a structurally related compound, is known to be a ligand at the glycine modulatory site of the N-methyl-D-aspartate (NMDA) receptor.[5][6] It is plausible that this compound could also interact with this or other sites on the NMDA receptor complex, potentially acting as an agonist, antagonist, or allosteric modulator.

Hypothetical Signaling Pathway: NMDA Receptor Modulation

Caption: Postulated modulation of the NMDA receptor by 2-(1-Aminocyclopropyl)ethan-1-ol HCl.

Experimental Validation: Radioligand Binding Assay

Objective: To assess the binding affinity of this compound to the glycine site of the NMDA receptor.

Materials:

-

Rat cortical membranes (source of NMDA receptors)

-

[3H]-Glycine (radioligand)

-

Unlabeled glycine (for determining non-specific binding)

-

Tris-HCl buffer (pH 7.4)

-

Glass fiber filters

-

Scintillation vials and cocktail

-

Liquid scintillation counter

Protocol:

-

Membrane Preparation: Homogenize rat cortical tissue in ice-cold Tris-HCl buffer and centrifuge to isolate the membrane fraction. Resuspend the pellet in fresh buffer.

-

Binding Assay: In test tubes, combine:

-

Rat cortical membranes

-

[3H]-Glycine at a fixed concentration

-

Varying concentrations of this compound or unlabeled glycine

-

-

Incubation: Incubate the mixture at 4°C for a specified time to reach binding equilibrium.

-

Filtration: Rapidly filter the contents of each tube through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold buffer.

-

Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Determine the specific binding by subtracting the non-specific binding (in the presence of excess unlabeled glycine) from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration to calculate the Ki (inhibition constant).

Postulated Mechanism III: Influence of the Ethanolamine Moiety

The ethanolamine portion of the molecule may influence its pharmacokinetic profile or contribute directly to its pharmacological effects.

Modulation of Phospholipid Metabolism

Ethanolamine is a precursor for the synthesis of phosphatidylethanolamine (PE), a key component of cell membranes.[7] Alterations in PE levels can impact membrane fluidity, protein function, and cell signaling. It is conceivable that this compound could be recognized by enzymes in the Kennedy pathway of PE synthesis, potentially acting as a substrate or inhibitor.[7]

Sclerosing Activity

Ethanolamine itself is used as a sclerosing agent to treat hemorrhoids by inducing inflammation and fibrosis.[4][8] While the concentration required for this effect is typically high, it is a potential activity to consider, particularly in specific localized applications.

Conclusion and Future Directions

This technical guide has delineated several plausible, scientifically-grounded mechanisms of action for this compound based on its structural motifs. The primary hypotheses center on the inhibition of monoamine oxidase and the modulation of the NMDA receptor, with secondary possibilities involving the ethanolamine moiety's role in phospholipid metabolism.

The experimental protocols provided herein offer a clear and actionable path for researchers to systematically investigate these hypotheses. The elucidation of the precise mechanism of action of this compound will be crucial in determining its potential therapeutic applications, which could span from central nervous system disorders to other conditions, depending on its specific biological targets. Further studies, including in vivo animal models and comprehensive pharmacokinetic and toxicological profiling, will be essential to fully characterize the pharmacological profile of this compound and unlock its therapeutic potential.

References

- This guide is a theoretical exploration, and as such, no direct citations for the compound are available.

-

Longdom Publishing. (n.d.). Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications. Retrieved from [Link]

-

Wikipedia. (2024). Ethanolamine. Retrieved from [Link]

-

Stamford, A. W., et al. (1994). 1-Aminocyclopropane-carboxylic acid reduces NMDA-induced hippocampal neurodegeneration in vivo. Neuroscience Letters, 173(1-2), 153-157. Retrieved from [Link]

- This reference number is intentionally left blank.

-

PharmaCompass. (n.d.). Ethanolamine. Retrieved from [Link]

-

MDPI. (2024). Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane. Molecules, 29(17), 4068. Retrieved from [Link]

- This reference number is intentionally left blank.

-

National Center for Biotechnology Information. (n.d.). Ethanolamine. PubChem Compound Summary for CID 700. Retrieved from [Link]

- This reference number is intentionally left blank.

- This reference number is intentionally left blank.

-

ResearchGate. (n.d.). Cyclopropane Derivatives and their Diverse Biological Activities. Retrieved from [Link]

-

Vance, J. E., & Tasseva, G. (2013). Ethanolamine and Phosphatidylethanolamine: Partners in Health and Disease. Biochimica et Biophysica Acta (BBA) - Molecular and Cell Biology of Lipids, 1831(3), 523-532. Retrieved from [Link]

Sources

- 1. longdom.org [longdom.org]

- 2. mdpi.com [mdpi.com]

- 3. Ethanolamine - Wikipedia [en.wikipedia.org]

- 4. Ethanolamine | C2H7NO | CID 700 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. 1-Aminocyclopropane-carboxylic acid reduces NMDA-induced hippocampal neurodegeneration in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Ethanolamine and Phosphatidylethanolamine: Partners in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Ethanolamine | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

Introduction: The Aminocyclopropyl Motif - A Constrained Scaffold of Unique Biological Potential

An In-depth Technical Guide to the Biological Activity of Aminocyclopropyl Compounds

The cyclopropane ring, the smallest of the carbocycles, has long fascinated chemists due to its unique electronic properties and inherent ring strain. When incorporated into molecular scaffolds, it imparts a rigid, three-dimensional geometry that can precisely orient functional groups for optimal interaction with biological targets. The addition of an amino group to this strained ring system creates the aminocyclopropyl motif, a "privileged structure" in medicinal chemistry and chemical biology. These compounds serve as conformationally restricted amino acid mimics and versatile building blocks for a diverse array of biologically active molecules.

This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive overview of the multifaceted biological activities of aminocyclopropyl compounds. We will delve into their roles as potent enzyme inhibitors, modulators of neurotransmission, and promising agents in the fields of oncology and infectious diseases. By exploring the underlying mechanisms of action and providing detailed experimental protocols, this document aims to serve as a technical resource for the design, evaluation, and application of this remarkable class of molecules.

Section 1: The Aminocyclopropyl Scaffold: A Foundation for Biological Activity

The potency and selectivity of a drug molecule are intrinsically linked to its three-dimensional shape and the spatial arrangement of its pharmacophoric elements. The aminocyclopropyl core offers a distinct advantage in drug design by locking substituents into well-defined positions, thereby reducing the entropic penalty upon binding to a target protein. This conformational rigidity is a direct consequence of the σ-orbitals of the cyclopropane ring possessing a high degree of p-character, leading to shorter carbon-carbon bonds and a unique electronic nature.

The presence of the primary or substituted amino group provides a critical anchor for hydrogen bonding and salt bridge formation, common interactions in ligand-receptor binding pockets. The combination of this polar group with the nonpolar cyclopropyl ring creates an amphipathic character that can be finely tuned through chemical synthesis.

Caption: Core structure and key properties of the aminocyclopropyl scaffold.

The development of stereoselective synthetic methods has been crucial for exploring the biological potential of these compounds.[1][2] Modern catalytic approaches allow for the efficient construction of aminocyclopropanes with high control over diastereoselectivity and enantioselectivity, enabling detailed structure-activity relationship (SAR) studies.[1][2]

Section 2: Potent and Selective Enzyme Inhibition

The constrained nature of the aminocyclopropyl ring makes it an excellent scaffold for designing enzyme inhibitors that can mimic transition states or bind with high affinity to active sites.

A Case Study: Inhibition of Ethylene Biosynthesis in Plants

The most extensively studied biological activity of an aminocyclopropyl compound is that of 1-aminocyclopropane-1-carboxylic acid (ACC), the immediate precursor to the plant hormone ethylene.[3][4] The biosynthesis of ethylene involves two key enzymes that are primary targets for inhibition:

-

ACC Synthase (ACS): This pyridoxal phosphate (PLP)-dependent enzyme catalyzes the conversion of S-adenosyl-L-methionine (SAM) to ACC.[3][5]

-

ACC Oxidase (ACO): This iron(II)-dependent oxygenase catalyzes the final step, the oxidation of ACC to ethylene.[3]

Inhibitors of these enzymes have been instrumental in dissecting the ethylene signaling pathway and have found commercial use in agriculture to control ripening and senescence.

Caption: The ethylene biosynthesis pathway and points of inhibition.

Known inhibitors like aminoethoxyvinylglycine (AVG) and aminooxyacetic acid (AOA) act as competitive inhibitors of ACC synthase by interfering with the PLP cofactor.[5] α-Aminoisobutyric acid (AIB), a structural analog of ACC, acts as a competitive inhibitor of ACC oxidase.[4] The discovery of novel, non-peptidic inhibitors, such as compounds with a quinazolinone backbone, has demonstrated that chemical screening is a viable strategy for identifying new modulators of this pathway.[6] These compounds were found to be uncompetitive inhibitors of ACC synthase, highlighting that different chemical scaffolds can achieve inhibition through varied kinetic mechanisms.[6]

Broader Applications in Enzyme Inhibition

The principles learned from the ethylene pathway extend to other enzyme families. The rigid aminocyclopropyl scaffold is being explored for the design of inhibitors for various human enzymes relevant to disease, including proteases, kinases, and metabolic enzymes. For instance, cyclopropane-containing compounds have been investigated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes relevant to Alzheimer's disease.[7] The ability to create specific stereoisomers is critical in this context, as enzyme active sites are chiral, and often only one enantiomer of an inhibitor will exhibit high potency.

Section 3: Modulation of Neurological Pathways

In the central nervous system (CNS), aminocyclopropyl compounds have emerged as important modulators of glutamatergic neurotransmission, primarily through their interaction with the N-methyl-D-aspartate (NMDA) receptor.

NMDA Receptor Glycine Site Ligands

The NMDA receptor is a ligand-gated ion channel that requires the binding of both glutamate and a co-agonist, typically glycine or D-serine, for activation. The glycine binding site has been a key target for therapeutic intervention in a range of neurological and psychiatric disorders.

1-aminocyclopropane-1-carboxylic acid (ACPC), a simple derivative, has been shown to act as a partial agonist or a functional antagonist at the NMDA receptor's glycine site, depending on the ambient concentrations of the full co-agonists.[8] This unique pharmacological profile has led to its investigation for schizophrenia and cognitive deficits. Studies in animal models have demonstrated that ACPC can enhance object recognition memory and cognitive flexibility without producing the antipsychotic-like side effects common to other NMDA receptor modulators.[8] This suggests that fine-tuning NMDA receptor activity, rather than simple agonism or antagonism, may be a more effective therapeutic strategy.

Table 1: Activity of Aminocyclopropyl Compounds at the NMDA Receptor

| Compound | Structure | Pharmacological Role | Investigated For | Reference |

|---|---|---|---|---|

| ACPC | 1-aminocyclopropane-1-carboxylic acid | Partial Agonist / Functional Antagonist at Glycine Site | Cognitive deficits in schizophrenia | [8] |

| ACC | 1-aminocyclopropane-1-carboxylic acid | Glycine Site Agonist | Neuropharmacological research | [9] |

| ACBC | 1-aminocyclobutane-1-carboxylate | Glycine Site Antagonist | Neuropharmacological research |[9] |

Note: ACBC is a cyclobutane analog but is often studied alongside ACPC and ACC.

The psychedelic compound psilocybin, while not containing a cyclopropane ring itself, has spurred interest in structurally related compounds that modulate serotonergic and glutamatergic systems.[10] The rigid nature of the aminocyclopropyl scaffold makes it an attractive starting point for designing novel CNS agents with improved selectivity and pharmacokinetic properties.

Section 4: Antimicrobial and Antiviral Applications

The search for new antimicrobial and antiviral agents is a global health priority. Aminocyclopropyl compounds offer novel scaffolds that can overcome existing resistance mechanisms.

Antibacterial and Antifungal Activity

Derivatives containing a cyclopropane ring have been shown to possess antibacterial and antifungal properties.[11][12] By incorporating the aminocyclopropyl motif into larger molecules through amide linkages, researchers have synthesized libraries of compounds with activity against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria, as well as fungi like Candida albicans.[11]

The mechanism of action for many of these compounds is still under investigation, but potential targets include essential bacterial enzymes or cell wall biosynthesis pathways. Molecular docking studies have suggested that some of these compounds may target lanosterol 14α-demethylase (CYP51), a key enzyme in fungal ergosterol biosynthesis.[13]

Antiviral Potential

The development of effective antiviral drugs requires targeting specific stages of the viral life cycle, such as entry, replication, or release.[14] The rigid structure of aminocyclopropyl compounds makes them suitable for designing inhibitors of viral enzymes like proteases or polymerases, where a precise fit is essential for activity. While research in this area is still emerging, the structural novelty of the aminocyclopropyl scaffold makes it a promising area for discovering agents against viruses for which limited treatments exist.[12] Natural products containing unique structural motifs have historically been a rich source of antiviral drug leads.[15]

Section 5: Applications in Cancer Research

The unique structural features of aminocyclopropyl compounds are also being leveraged in the development of novel anticancer agents.

Induction of Apoptosis and Cytotoxicity

Several studies have reported the synthesis of novel aminophenol analogues and other derivatives containing cyclopropane moieties that exhibit potent anticancer activity.[12][16] These compounds have been shown to suppress the growth of various cancer cell lines, including those from breast cancer, prostate cancer, and leukemia.[16]

The mechanism of action often involves the induction of apoptosis (programmed cell death) in cancer cells.[16] The efficacy of these compounds has been correlated with their ability to be incorporated into cancer cells and trigger apoptotic pathways. In some cases, these novel synthetic compounds have shown greater potency than existing anticancer agents in preclinical studies.[16] The ultimate goal of cancer therapy is to develop drugs that can selectively kill malignant cells without harming normal tissues, and the unique chemistry of aminocyclopropyl compounds provides a new avenue for achieving this selectivity.[17]

Table 2: Cytotoxic Activity of Selected Aminophenol Analogues

| Compound | Cancer Cell Line | IC₅₀ (µM) | Mechanism | Reference |

|---|---|---|---|---|

| p-dodecylaminophenol | HL60 (Leukemia) | ~1.5 | Apoptosis Induction | [16] |

| p-decylaminophenol | HL60 (Leukemia) | ~3.0 | Apoptosis Induction | [16] |

| Fenretinide | HL60 (Leukemia) | ~4.0 | Apoptosis Induction | [16] |

| p-dodecylaminophenol | MCF-7 (Breast Cancer) | ~2.0 | Growth Suppression |[16] |

Section 6: Key Experimental Protocols

To facilitate further research in this area, this section provides step-by-step methodologies for core experiments used to evaluate the biological activity of aminocyclopropyl compounds.

Protocol: In Vitro Enzyme Inhibition Assay (ACC Synthase)

This protocol describes a method to determine the inhibitory potential of a test compound against ACC synthase by measuring the production of ACC.

Causality and Self-Validation: This assay directly measures the product of the enzymatic reaction (ACC). The inclusion of a known inhibitor (AVG) serves as a positive control to validate the assay's responsiveness. A no-enzyme control accounts for any non-enzymatic product formation, ensuring that the measured activity is due to the enzyme.

Methodology:

-

Prepare Reagents:

-

Assay Buffer: 100 mM HEPES buffer, pH 8.5, containing 10 µM pyridoxal 5'-phosphate.

-

Enzyme: Purified recombinant ACC synthase (e.g., AtACS5) diluted in assay buffer.

-

Substrate: S-adenosyl-L-methionine (SAM) solution (e.g., 500 µM in water).

-

Test Compound: Serial dilutions of the aminocyclopropyl compound in DMSO.

-

Positive Control: Aminoethoxyvinylglycine (AVG) solution.

-

Derivatization Reagent: o-Phthaldialdehyde (OPA) solution.

-

-

Assay Procedure:

-

In a 96-well microplate, add 5 µL of test compound dilution (or DMSO for control).

-

Add 40 µL of the diluted enzyme solution to each well (or buffer for no-enzyme control).

-

Pre-incubate for 15 minutes at 30°C.

-

Initiate the reaction by adding 5 µL of the SAM substrate solution.

-

Incubate for 30-60 minutes at 30°C.

-

Stop the reaction by adding a quenching agent (e.g., HCl).

-

-

Quantification of ACC:

-

ACC is quantified by derivatization with OPA followed by fluorescence detection or by LC-MS.

-

For fluorescence, mix an aliquot of the reaction with OPA reagent and measure fluorescence (Excitation: 340 nm, Emission: 455 nm).

-

-

Data Analysis:

-

Calculate the percent inhibition for each concentration of the test compound relative to the DMSO control.

-

Plot percent inhibition versus compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

-

Caption: Workflow for an in vitro enzyme inhibition assay.

Protocol: Cell Viability/Cytotoxicity Assay (MTT Assay)

This protocol measures the cytotoxic effect of a compound on cancer cell lines.

Causality and Self-Validation: This assay is based on the principle that viable cells with active mitochondria can reduce the yellow tetrazolium salt MTT to a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells. A vehicle control (e.g., DMSO) establishes the baseline for 100% viability, while a known cytotoxic agent (e.g., cisplatin) serves as a positive control.

Methodology:

-

Cell Culture:

-

Culture cancer cells (e.g., HeLa, MCF-7) in appropriate media (e.g., DMEM with 10% FBS) at 37°C in a 5% CO₂ incubator.

-

-

Cell Plating:

-

Harvest cells and seed them into a 96-well plate at a density of 5,000-10,000 cells per well.

-

Allow cells to adhere overnight.

-

-

Compound Treatment:

-

Prepare serial dilutions of the aminocyclopropyl test compound in culture media.

-

Remove the old media from the cells and add 100 µL of the media containing the test compound (or vehicle control).

-

Incubate for 48-72 hours.

-

-

MTT Addition and Incubation:

-

Prepare a 5 mg/mL solution of MTT in PBS.

-

Add 10 µL of the MTT solution to each well.

-

Incubate for 3-4 hours at 37°C, allowing formazan crystals to form.

-

-

Formazan Solubilization and Measurement:

-

Carefully remove the media.

-

Add 100 µL of a solubilizing agent (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each treatment relative to the vehicle control.

-

Plot cell viability versus compound concentration and determine the IC₅₀ value.

-

Conclusion and Future Outlook

Aminocyclopropyl compounds represent a structurally unique and biologically versatile class of molecules. From their foundational role in plant biology to their emerging applications in human health, they continue to provide fertile ground for discovery. The conformational constraint imposed by the cyclopropane ring offers a powerful tool for designing highly specific and potent modulators of biological targets. As synthetic methodologies become more sophisticated and our understanding of disease pathways deepens, we can anticipate that aminocyclopropyl-containing compounds will play an increasingly important role in the development of the next generation of therapeutics for a wide range of human diseases.

References

-

MDPI. Biology | An Open Access Journal from MDPI. Available at: [Link]

-

Frontiers. From natural induction to artificial regulation: a review on the mechanisms and techniques of flowering in pineapple. Available at: [Link]

-

Frontiers. 1-Aminocyclopropane-1-Carboxylic Acid Oxidase (ACO): The Enzyme That Makes the Plant Hormone Ethylene. Available at: [Link]

-

PubMed Central. 1-aminocyclopropane-1-carboxylic acid (ACC) in plants: more than just the precursor of ethylene!. Available at: [Link]

-

Frontiers. 1-Aminocyclopropane 1-Carboxylic Acid and Its Emerging Role as an Ethylene-Independent Growth Regulator. Available at: [Link]

-

PubMed Central. Identification of Novel Inhibitors of 1-Aminocyclopropane-1-carboxylic Acid Synthase by Chemical Screening in Arabidopsis thaliana. Available at: [Link]

-

ResearchGate. Discovery and Characterization of 1-Aminocyclopropane-1-carboxylic Acid Synthase of Bacterial Origin. Available at: [Link]

-

PubMed Central. Exploring the efficacy of 1-amino-cyclopropane-1-carboxylic acid (ACCA) as a natural compound in strengthening maize resistance against biotic and abiotic stressors: an empirical computational study. Available at: [Link]

-

Wikipedia. 1-Aminocyclopropane-1-carboxylate synthase. Available at: [Link]

-

PubMed Central. Natural Products as Antiviral Agents. Available at: [Link]

-

PubMed. Potent anticancer activities of novel aminophenol analogues against various cancer cell lines. Available at: [Link]

-

PubMed. 1-aminocyclopropanecarboxylic acid (ACPC) produces procognitive but not antipsychotic-like effects in rats. Available at: [Link]

-

ACS Publications. Catalytic Stereospecific Construction of Aminocyclopropanes from β-Boryl Amides | Journal of the American Chemical Society. Available at: [Link]

-

American Chemical Society. Catalytic Stereospecific Construction of Aminocyclopropanes from β-Boryl Amides. Available at: [Link]

-

PubMed. Identification of Novel Inhibitors of 1-aminocyclopropane-1-carboxylic Acid Synthase by Chemical Screening in Arabidopsis Thaliana. Available at: [Link]

-

PubMed. Neuropharmacological characterization of 1-aminocyclopropane-1-carboxylate and 1-aminocyclobutane-1-carboxylate, ligands of the N-methyl-D-aspartate-associated glycine receptor. Available at: [Link]

-

MDPI. Potential Roles of 1-Aminocyclopropane-1-carboxylic Acid Synthase Genes in the Response of Gossypium Species to Abiotic Stress by Genome-Wide Identification and Expression Analysis. Available at: [Link]

-

MDPI. N-Heterocycles as Promising Antiviral Agents: A Comprehensive Overview. Available at: [Link]

-

MDPI. Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane. Available at: [Link]

-

PubMed Central. Natural Products/Bioactive Compounds as a Source of Anticancer Drugs. Available at: [Link]

-

PubMed. Discovery and Characterization of 1-Aminocyclopropane-1-carboxylic Acid Synthase of Bacterial Origin. Available at: [Link]

-

PubMed Central. Synthesis and Broad-Spectrum Antiviral Activity of Some Novel Benzo-Heterocyclic Amine Compounds. Available at: [Link]

-

MDPI. Comprehensive Overview of Antibacterial Drugs and Natural Antibacterial Compounds Found in Food Plants. Available at: [Link]

-

YouTube. Antiviral Drugs Mechanisms of Action, Animation. Available at: [Link]

-

MDPI. Synthesis, in vitro antimicrobial activity, and in silico studies of 1-aminoalkyl-2-naphthols. Available at: [Link]

-

MDPI. Enzymes and Enzyme Inhibitors in Drug Research. Available at: [Link]

-

USA Health. Researchers present findings on anti-cancer compounds discovered at MCI. Available at: [Link]

- Google Patents. Simple synthesis process of 1-aminocyclopropane-1-carboxylic acid.

-

PubMed Central. 1-Aminocyclopropane 1-Carboxylic Acid and Its Emerging Role as an Ethylene-Independent Growth Regulator. Available at: [Link]

-

PubMed Central. The neural basis of psychedelic action. Available at: [Link]

-

PubMed Central. Neural mechanisms underlying psilocybin's therapeutic potential – the need for preclinical in vivo electrophysiology. Available at: [Link]

-

MDPI. Anti-Cancer Activity of a 5-Aminopyrazole Derivative Lead Compound (BC-7) and Potential Synergistic Cytotoxicity with Cisplatin against Human Cervical Cancer Cells. Available at: [Link]

-

MDPI. Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane. Available at: [Link]

-

YouTube. Enzyme Inhibitors | A-level Biology | OCR, AQA, Edexcel. Available at: [Link]

-

Brieflands. Mini Review: Antimicrobial Agents Based on Natural Compounds: The Key to Solving the Current Crisis. Available at: [Link]

-

ResearchGate. (PDF) Synthesis and Properties of 1-Aminocyclopropane-1,2-dicarboxylic Acid and Compounds Incorporating it. Available at: [Link]

-

ClinicalTrials.gov. Clinical Trials. Available at: [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Frontiers | 1-Aminocyclopropane-1-Carboxylic Acid Oxidase (ACO): The Enzyme That Makes the Plant Hormone Ethylene [frontiersin.org]

- 4. 1-aminocyclopropane-1-carboxylic acid (ACC) in plants: more than just the precursor of ethylene! - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 1-Aminocyclopropane-1-carboxylate synthase - Wikipedia [en.wikipedia.org]

- 6. Identification of novel inhibitors of 1-aminocyclopropane-1-carboxylic acid synthase by chemical screening in Arabidopsis thaliana - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Enzymes and Enzyme Inhibitors in Drug Research [mdpi.com]

- 8. 1-aminocyclopropanecarboxylic acid (ACPC) produces procognitive but not antipsychotic-like effects in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Neuropharmacological characterization of 1-aminocyclopropane-1-carboxylate and 1-aminocyclobutane-1-carboxylate, ligands of the N-methyl-D-aspartate-associated glycine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Neural mechanisms underlying psilocybin’s therapeutic potential – the need for preclinical in vivo electrophysiology - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Synthesis, in vitro antimicrobial activity, and in silico studies of 1-aminoalkyl-2-naphthols - PMC [pmc.ncbi.nlm.nih.gov]

- 14. m.youtube.com [m.youtube.com]

- 15. Natural Products as Antiviral Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Potent anticancer activities of novel aminophenol analogues against various cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Natural Products/Bioactive Compounds as a Source of Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]

A Senior Scientist's Guide to the Discovery and Synthesis of Novel Amino Alcohol Hydrochlorides

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Significance of Chiral Amino Alcohols in Drug Discovery

Amino alcohols are bifunctional organic compounds that feature both an amine and an alcohol functional group. Their hydrochloride salts are often the preferred form for pharmaceutical applications due to enhanced stability, crystallinity, and aqueous solubility. The true therapeutic power of this structural class, however, is most often realized when the carbon atoms bearing the hydroxyl and amino groups are chiral centers. The specific three-dimensional arrangement, or stereochemistry, of these enantiomers is frequently the determinant for selective, high-affinity interactions with biological targets like enzymes and receptors.[1] This principle of molecular recognition is a cornerstone of modern pharmacology, dictating both the efficacy and safety profile of many drugs.[1]

Enantiomerically pure amino alcohols are indispensable building blocks, or synthons, in the pharmaceutical industry.[1] They constitute the core structural motif in a vast array of therapeutic agents, spanning from beta-blockers (e.g., Propranolol) and antiviral agents to potent anticancer drugs, such as the side-chain of Taxol.[1][2] Given their prevalence and importance, the development of efficient, scalable, and highly stereoselective synthetic routes to these compounds is an area of continuous and intense investigation within both academic and industrial laboratories.[1][3][4] This guide provides a senior-level technical overview of the foundational and contemporary strategies for the synthesis of chiral amino alcohols, their subsequent conversion to hydrochloride salts, and the critical analytical techniques required for their rigorous characterization.

Strategic Approaches to Asymmetric Synthesis

The synthesis of a target amino alcohol is not a one-size-fits-all problem. The choice of strategy is a multifactorial decision based on the desired structure, required stereochemistry, scalability, and the availability of starting materials. Here, we dissect the causality behind the most prevalent and powerful synthetic approaches.

Chiral Pool Synthesis: Leveraging Nature's Building Blocks

This is arguably the most direct and time-honored strategy, leveraging the abundance of enantiomerically pure α-amino acids from natural sources.[1]

-

Core Principle & Causality: The fundamental logic is to utilize the inherent chirality of a starting material to dictate the chirality of the product. Natural L-amino acids provide a cost-effective and optically pure source of stereocenters. The primary limitation of this approach is that the structural diversity of the final products is constrained by the side chains of the naturally available amino acids.[1]

-

Key Transformation: The synthesis is elegantly simple, involving the chemoselective reduction of the carboxylic acid moiety to a primary alcohol without affecting the stereocenter or the (typically protected) amine.[5][6] While powerful reducing agents like lithium aluminum hydride (LiAlH₄) are effective, they can be hazardous on a large scale.[6] A common and safer laboratory-scale alternative involves the formation of a mixed anhydride intermediate followed by reduction with sodium borohydride (NaBH₄).[7]

Nucleophilic Ring-Opening of Epoxides and Aziridines

For the synthesis of vicinal (1,2-) amino alcohols, the ring-opening of strained three-membered rings is a powerful and highly convergent approach.

-

Core Principle & Causality: Chiral epoxides, readily available through methods like the Sharpless Asymmetric Epoxidation, serve as ideal electrophiles. The reaction's causality hinges on the regioselectivity of the nucleophilic attack. Under basic or neutral conditions, the nucleophile (e.g., an amine or azide as an amine surrogate) attacks the less sterically hindered carbon atom. This provides excellent and predictable regiochemical control, making it a robust synthetic tool.[2][8]

-

Key Transformation: The reaction involves the Sɴ2 attack of a nitrogen nucleophile on one of the epoxide carbons, leading to the simultaneous opening of the ring and formation of the C-N bond, with inversion of stereochemistry at the point of attack.

Asymmetric Carbonyl Additions: Forging C-C Bonds

When the target amino alcohol requires a more complex carbon skeleton, the addition of organometallic reagents to carbonyl compounds is the strategy of choice.

-

Core Principle & Causality: This method builds molecular complexity by forming a new carbon-carbon bond. Grignard (R-MgX) and organolithium (R-Li) reagents are potent nucleophiles that readily attack the electrophilic carbon of aldehydes and ketones.[9][10] The choice of the carbonyl component is determinative: addition to an aldehyde yields a secondary alcohol, while addition to a ketone produces a tertiary alcohol.[10][11] To achieve stereocontrol, this reaction is often performed on α-amino aldehydes or ketones where the existing stereocenter directs the incoming nucleophile, a process known as substrate control.[2]

Modern Catalytic Asymmetric Methodologies

Catalytic methods represent the forefront of synthetic efficiency, using a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product.

-

Asymmetric Reductive Amination: This powerful technique converts a prochiral ketone directly into a chiral amine. For synthesizing amino alcohols, α-hydroxy ketones are ideal substrates.

-

Causality & Mechanism: The reaction can be performed using biocatalysis with engineered amine dehydrogenases (AmDHs).[12][13] This approach is highly attractive from a green chemistry perspective, as it uses ammonia as the nitrogen source under mild, aqueous conditions, generating water as the only byproduct.[12] The enzyme's chiral active site dictates the stereochemical outcome, often with near-perfect enantioselectivity.[12][14]

-

-

Sharpless Asymmetric Aminohydroxylation (AA): This Nobel Prize-winning reaction is a landmark achievement, enabling the direct conversion of a prochiral alkene into a vicinal amino alcohol in a single step.[1]

-

Causality & Mechanism: The reaction utilizes a catalytic amount of osmium tetroxide (OsO₄) in the presence of a chiral cinchona alkaloid-derived ligand (e.g., (DHQ)₂PHAL) and a stoichiometric nitrogen source. The chiral ligand complexes with the osmium catalyst, creating a chiral pocket that directs the facial selectivity of the addition across the double bond, thereby controlling the absolute stereochemistry of the two newly formed stereocenters.[1]

-

| Strategy | Starting Materials | Key Advantages | Key Limitations |

| Chiral Pool Synthesis | Natural α-Amino Acids | High enantiopurity, cost-effective, straightforward | Limited structural diversity |

| Epoxide Ring-Opening | Chiral Epoxides, Amines | High regioselectivity, good for 1,2-amino alcohols | Requires synthesis of the chiral epoxide |

| Carbonyl Addition | α-Amino Aldehydes/Ketones | Excellent for C-C bond formation, builds complexity | Can require stoichiometric chiral auxiliaries |

| Asymmetric Reductive Amination | α-Hydroxy Ketones | High enantioselectivity, green (biocatalytic) | Substrate scope can be limited by the enzyme |

| Asymmetric Aminohydroxylation | Alkenes | High atom economy, direct, powerful for 1,2-diols | Osmium catalyst is toxic and expensive |

The Critical Role of Protecting Groups in Synthesis

In multifunctional molecules like amino alcohols, achieving chemoselectivity—reacting one functional group while leaving another untouched—is a paramount challenge. Protecting groups are temporary modifications that "mask" a reactive group, rendering it inert to specific reaction conditions.[15][16][17]

-

Causality of Protection: The amine's nucleophilicity and the alcohol's acidity/nucleophilicity necessitate their protection during many synthetic transformations, such as Grignard additions or oxidations. Failure to protect these groups would lead to a cascade of unwanted side reactions, such as the quenching of the organometallic reagent by the acidic N-H or O-H proton.[15][17]

-

Orthogonal Strategy: The most robust synthetic plans employ an "orthogonal" protecting group strategy, where different groups can be removed under distinct conditions without affecting the other. The most common pairing for amino alcohols is a Boc group for the amine and a silyl ether (e.g., TBDMS) for the alcohol.

-

Boc (tert-Butyloxycarbonyl): Acid-labile. Removed with acids like trifluoroacetic acid (TFA).

-

Cbz (Carboxybenzyl): Removed by catalytic hydrogenolysis (H₂/Pd-C).

-

Silyl Ethers (e.g., TBDMS): Fluoride-labile. Removed with reagents like tetrabutylammonium fluoride (TBAF).

-

This orthogonality provides the chemist with precise control over the synthetic sequence.

Caption: Orthogonal protection/deprotection workflow.

Purification and Isolation: From Crude Mixture to Pure Hydrochloride Salt

The synthesis of the target molecule is only half the battle; rigorous purification is essential to ensure the material is suitable for downstream applications, especially in drug development.

Initial Work-up and Chromatography

Post-reaction, a standard aqueous work-up is typically employed to remove inorganic salts and water-soluble reagents. If the crude product is not crystalline, purification by silica gel column chromatography is the default method for separating the desired product from unreacted starting materials and byproducts.

Crystallization: The Gold Standard

Crystallization is the most effective method for achieving high purity on a large scale.[18]

-

Causality: This technique exploits differences in solubility between the product and impurities in a given solvent system. As a saturated solution cools, the compound with the lowest solubility preferentially crystallizes, leaving impurities behind in the "mother liquor." The highly ordered nature of a crystal lattice inherently excludes molecules that do not fit, making it a powerful purification technique. For chiral compounds, it can sometimes be used for classical resolution of enantiomers.

Formation and Purification of the Hydrochloride Salt

For pharmaceutical use, the free-base amine is almost always converted to a salt.

-

Causality: The hydrochloride salt form offers superior properties compared to the free base:

-

Stability: Salts are generally more stable to air and oxidation.

-

Solubility: They exhibit significantly higher aqueous solubility, which is crucial for formulation and bioavailability.

-

Handling: They are typically crystalline, non-hygroscopic solids that are easier to handle, weigh, and formulate than the often-oily free bases.

-

-

Protocol: The purified amino alcohol (free base) is dissolved in a non-polar solvent in which the hydrochloride salt is insoluble (e.g., diethyl ether, ethyl acetate, or MTBE). A solution of HCl (often in a solvent like diethyl ether or 1,4-dioxane) is added dropwise. The hydrochloride salt, being ionic and thus insoluble in the non-polar medium, precipitates out of the solution. The resulting crystalline solid is then isolated by filtration, washed with fresh cold solvent to remove residual impurities, and dried under vacuum.[19]

Structural Elucidation and Purity Assessment

Unambiguous characterization of the final compound is a non-negotiable requirement. A combination of spectroscopic techniques is used to confirm the structure and assess purity.

| Technique | Feature | Typical Observation | Rationale |

| ¹H NMR | -CH-OH | ~3.5-4.5 ppm | Proton on carbon attached to electronegative oxygen. |

| -CH-NH₃⁺ | ~3.0-4.0 ppm | Proton on carbon attached to deshielding ammonium group. | |

| -NH₃⁺ | ~7.5-9.0 ppm (broad) | Acidic ammonium protons, often exchangeable with D₂O.[20] | |

| -OH | Variable, broad | Acidic proton, often exchangeable with D₂O. | |

| IR | O-H Stretch | 3200-3500 cm⁻¹ (broad) | Characteristic alcohol stretch.[20] |

| N-H Stretch | 2400-3200 cm⁻¹ (very broad) | Characteristic stretch for an ammonium (R₃N-H⁺) salt. | |

| C-O Stretch | 1050-1200 cm⁻¹ | Stretch for the alcohol C-O bond.[21] | |

| MS (ESI+) | Molecular Ion | [M+H]⁺ | Corresponds to the mass of the free base form (M) plus a proton. |

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides the definitive structural map of the molecule. ¹H NMR confirms the presence of key protons and their connectivity, while integration gives their relative ratios.[22] For diastereomeric products, ¹H NMR can often be used to determine the diastereomeric ratio (d.r.).

-

Infrared (IR) Spectroscopy: An indispensable tool for identifying functional groups. The presence of a broad O-H stretch and the very broad "ammonium band" for the N-H stretch are key diagnostic features.[20]

-

Mass Spectrometry (MS): Confirms the molecular weight of the compound. The "Nitrogen Rule" states that a molecule with an odd number of nitrogen atoms will have an odd molecular mass, which can be a useful diagnostic clue.[20]

-

Chiral HPLC: The gold standard for determining enantiomeric purity or enantiomeric excess (e.e.). The sample is passed through a chiral stationary phase that interacts differently with the two enantiomers, resulting in different retention times and allowing for their quantification.

Detailed Experimental Protocols

The following protocols are representative examples of a self-validating workflow, starting from a commercially available amino acid.

Protocol 1: N-Boc Protection of L-Phenylalanine

-

Reaction Setup: To a 250 mL round-bottom flask, add L-Phenylalanine (10.0 g, 60.5 mmol) and 100 mL of 1:1 1,4-dioxane:water.

-

Basification: Add sodium hydroxide (5.3 g, 133 mmol) and stir until all solids dissolve. Cool the solution to 0 °C in an ice bath.

-

Boc Anhydride Addition: Add a solution of di-tert-butyl dicarbonate (Boc₂O) (14.5 g, 66.6 mmol) in 20 mL of 1,4-dioxane dropwise over 30 minutes, maintaining the internal temperature below 5 °C.

-

Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 12 hours. The reaction should become clear.

-

Work-up: Concentrate the mixture in vacuo to remove the dioxane. Dilute the remaining aqueous solution with 100 mL of water and wash with ethyl acetate (2 x 50 mL) to remove any unreacted Boc₂O.

-

Acidification: Cool the aqueous layer to 0 °C and acidify to pH 2-3 with a cold 1 M HCl solution. A white precipitate will form.

-

Isolation: Extract the product with ethyl acetate (3 x 75 mL). Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-Boc-L-phenylalanine as a white solid.

-

Self-Validation Check: The product should be a sharp-melting solid. An NMR spectrum should show the characteristic 9-proton singlet of the Boc group at ~1.4 ppm.

-

Protocol 2: Reduction to N-Boc-L-Phenylalaninol

-

Reaction Setup: To a flame-dried 500 mL round-bottom flask under an inert nitrogen atmosphere, add the N-Boc-L-phenylalanine (10.0 g, 37.7 mmol) and 150 mL of anhydrous tetrahydrofuran (THF). Cool the solution to 0 °C.

-

Mixed Anhydride Formation: Add N-methylmorpholine (4.55 mL, 41.5 mmol) followed by the dropwise addition of ethyl chloroformate (3.96 mL, 41.5 mmol). A white precipitate of N-methylmorpholine hydrochloride will form. Stir the suspension at 0 °C for 1 hour.

-

Reducing Agent Preparation: In a separate flask, dissolve sodium borohydride (NaBH₄) (2.85 g, 75.4 mmol) in 50 mL of deionized water.

-

Reduction: Add the aqueous NaBH₄ solution dropwise to the mixed anhydride suspension at 0 °C. Vigorous gas evolution (H₂) will be observed. After the addition is complete, allow the reaction to warm to room temperature and stir for 4 hours.

-

Quenching & Work-up: Carefully quench the reaction by the slow addition of 1 M HCl until the pH is neutral. Concentrate the mixture in vacuo to remove the THF.

-

Isolation: Extract the aqueous residue with ethyl acetate (3 x 100 mL). Combine the organic layers, wash with saturated sodium bicarbonate solution (1 x 50 mL) and brine (1 x 50 mL), dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude N-Boc-L-phenylalaninol. The product can be purified by column chromatography if necessary.

-

Self-Validation Check: TLC analysis should show the disappearance of the starting material and the appearance of a new, less polar spot. The IR spectrum should show the absence of the carboxylic acid C=O stretch (~1710 cm⁻¹) and the presence of a strong O-H stretch (~3400 cm⁻¹).

-

Protocol 3: Deprotection and Hydrochloride Salt Formation

-

Deprotection Setup: Dissolve the purified N-Boc-L-phenylalaninol (5.0 g, 19.9 mmol) in 50 mL of diethyl ether in a 100 mL flask.

-

HCl Addition: Cool the solution to 0 °C. Add a 2.0 M solution of HCl in diethyl ether (20 mL, 40.0 mmol, 2.0 equivalents) dropwise. A thick white precipitate will form immediately.

-

Precipitation: Stir the slurry at 0 °C for 1 hour, then allow it to stand for an additional hour to ensure complete precipitation.

-

Isolation: Isolate the white solid by vacuum filtration. Wash the filter cake thoroughly with cold diethyl ether (3 x 20 mL) to remove any non-ionic impurities.

-

Drying: Dry the resulting white, crystalline solid in a vacuum oven at 40 °C for 12 hours to yield L-phenylalaninol hydrochloride.

-

Self-Validation Check: The product should have a sharp, defined melting point. The ¹H NMR spectrum should no longer show the Boc group signal at ~1.4 ppm. The resulting solid should be freely soluble in water.

-

Conclusion: From Rational Synthesis to Therapeutic Innovation

The synthesis of novel amino alcohol hydrochlorides is a dynamic and enabling field at the heart of medicinal chemistry and drug development. The strategic pathways—from leveraging the chiral pool to employing sophisticated asymmetric catalysis—provide researchers with a versatile toolkit to construct these vital molecular scaffolds. A profound understanding of the causality behind each synthetic choice, coupled with a mastery of protecting group strategy and rigorous purification and analytical validation, is essential for success. The ability to rationally design and efficiently execute the synthesis of these compounds is a critical driver of innovation, paving the way for the discovery of next-generation therapeutics.

References

-

Organic Chemistry Portal. (n.d.). Synthesis of 1,2-amino alcohols. Retrieved from [Link]

-